molecular formula C10H11FO2 B2533600 3-Fluoro-2-methyl-2-phenylpropanoic acid CAS No. 1556046-65-1

3-Fluoro-2-methyl-2-phenylpropanoic acid

Cat. No.: B2533600
CAS No.: 1556046-65-1
M. Wt: 182.194
InChI Key: DBEDTZRRHHUVPD-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-2-phenylpropanoic acid is a fluorinated organic compound that serves as a valuable building block in pharmaceutical and medicinal chemistry research. Incorporating fluorine atoms into lead compounds is a established strategy in drug discovery, as it can significantly alter a molecule's metabolism, bioavailability, and electronic properties . This compound features a propanoic acid backbone with a fluorine atom and a phenyl group attached to a central carbon, making it a structural analog of common non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, this scaffold is of high interest for developing novel therapeutic agents. Research into similar 2-aryl-2-fluoropropanoic acids has demonstrated their potential as potent and orally bioavailable agonists for targets like the GPR40 receptor, which is being actively investigated for the treatment of type 2 diabetes . The presence of the fluorine atom at the alpha position is particularly beneficial, as it can prohibit the unwanted epimerization that often occurs with traditional NSAIDs, thereby helping to maintain the desired biological activity of the chiral compound in vivo . The synthesis of such chiral, fluorinated compounds can be achieved through advanced methods like kinetic resolution using chiral acyl-transfer catalysts, enabling researchers to access enantiomerically pure material for biological testing . This product is intended for research purposes as a key synthetic intermediate or a standard for analytical method development. Please note: The specific biological activity and research applications for this compound itself should be verified through further scientific investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-2-methyl-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEDTZRRHHUVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556046-65-1
Record name 3-fluoro-2-methyl-2-phenylpropanoic acid
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Advanced Synthetic Methodologies for 3 Fluoro 2 Methyl 2 Phenylpropanoic Acid

Stereoselective and Enantioselective Synthesis

The controlled synthesis of a single enantiomer of 3-Fluoro-2-methyl-2-phenylpropanoic acid is crucial for its potential applications. Stereoselective and enantioselective methods aim to produce the desired stereoisomer in high purity, avoiding the need for challenging separation of enantiomeric mixtures.

Asymmetric fluorination is a direct approach to establishing the C-F stereocenter. This strategy typically involves the reaction of an enolate or its equivalent, derived from a 2-methyl-2-phenylpropanoic acid precursor, with an electrophilic fluorinating agent in the presence of a chiral catalyst.

The development of catalytic, enantioselective methods for the formation of tertiary C-F bonds is a significant synthetic challenge. researchgate.net One prominent approach involves the use of chiral organocatalysts, such as primary amines derived from amino acids, to catalyze the fluorination of α-branched aldehydes, which are versatile precursors to carboxylic acids. researchgate.net For instance, newly developed chiral primary amine catalysts have been used in combination with co-catalysts to achieve highly enantioselective fluorination of α-branched aldehydes using N-fluorobis(phenylsulfonyl)imide (NFSI) as the fluorine source. researchgate.net The resulting α-fluoroaldehydes can then be oxidized to the desired carboxylic acid.

Another strategy employs chiral metal complexes. Sodeoka and colleagues described a catalytic enantioselective monofluorination of α-ketoesters using a chiral Palladium-enolate intermediate. nih.gov The resulting fluorinated compounds can be converted into the corresponding α-fluoro carboxylic acid derivatives. nih.gov These methods highlight the importance of catalyst design in controlling the facial selectivity of the fluorination reaction on the prochiral substrate.

Table 1: Examples of Asymmetric Fluorination Approaches

Precursor Type Catalyst/Reagent Fluorinating Agent Outcome
α-Branched Aldehyde Chiral Primary Amine NFSI High enantioselectivity for α-fluoroaldehydes researchgate.net

To achieve high levels of stereocontrol, chemists often employ either chiral auxiliaries or chiral catalysts.

Chiral Auxiliary-Controlled Strategies: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a widely used class of chiral auxiliaries for stereoselective synthesis. wikipedia.orgresearchgate.net

In a typical sequence for synthesizing a derivative of this compound, the corresponding achiral acid chloride would be reacted with a chiral oxazolidinone to form an N-acyl oxazolidinone. wikipedia.org Deprotonation of this imide would generate a chiral enolate. This enolate can then react with an electrophilic fluorinating agent. The steric bulk of the auxiliary blocks one face of the enolate, forcing the fluorinating agent to attack from the less hindered face, thus leading to a product with high diastereoselectivity. Subsequent hydrolysis of the acyloxazolidinone removes the auxiliary and provides the desired chiral carboxylic acid. wikipedia.org

Catalyst-Controlled Strategies: Catalyst-controlled reactions offer an advantage over stoichiometric chiral auxiliaries as only a small amount of the chiral catalyst is needed. Both organocatalysis and metal-based catalysis have been successfully applied. For instance, chiral phosphoric acids have been developed as effective organocatalysts for enantioselective reactions. nih.gov In the context of synthesizing α-fluoroalkyl-α-amino acids, which shares synthetic challenges with the target compound, a variety of catalytic enantioselective reactions have emerged, including Strecker reactions of fluoroalkylated imines and Mannich-type reactions with α-fluoroenolates. researchgate.net Chiral aryl iodide catalysts have been used for the catalytic diastereo- and enantioselective fluoroamination of alkenes, demonstrating the potential of catalyst-controlled fluorofunctionalization. nih.gov

Kinetic Resolution: Kinetic resolution is a widely used method for separating a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A key limitation is that the maximum theoretical yield for a single enantiomer is 50%.

For 2-aryl-2-fluoropropanoic acids, kinetic resolution via enantioselective esterification has proven effective. mdpi.com In this method, a racemic mixture of the acid is reacted with an alcohol in the presence of a chiral acyl-transfer catalyst, such as (R)-benzotetramisole ((R)-BTM). researchgate.net One enantiomer is esterified more rapidly, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched carboxylic acid. mdpi.com The efficiency of this separation is often expressed by the selectivity factor (s-value). mdpi.com For example, the kinetic resolution of racemic 2-fluoroibuprofen using this method afforded the optically active ester of (S)-(+)-2-fluoroibuprofen in good yield with high selectivity. mdpi.com

Table 2: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids via Asymmetric Esterification

Substrate Catalyst Alcohol Selectivity (s) Result
2-Fluoro-2-phenylpropanoic acid (+)-BTM Bis(α-naphthyl)methanol >20 Separation of (R)- and (S)-enantiomers mdpi.com
2-Fluoroibuprofen (+)-BTM Bis(α-naphthyl)methanol 31 (S)-(+)-ester (40% yield, 88% ee) mdpi.com

Deracemization: Deracemization is a more advanced process that converts a racemic mixture into a single, pure enantiomer, potentially achieving a theoretical yield of 100%. Enzymatic deracemization of fluorinated arylcarboxylic acids has been described. mdpi.com This process can involve a stereoselective enzymatic reaction coupled with in-situ racemization of the less reactive enantiomer. Dynamic kinetic resolution (DKR) is a powerful example, where a slow-reacting enantiomer is continuously racemized, allowing the entire racemic starting material to be converted into a single enantiomeric product. unimi.itcas.cn

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. researchgate.net For the synthesis of chiral fluorinated carboxylic acids, lipases and esterases are particularly useful. mdpi.com

A common biocatalytic strategy is the kinetic resolution of a racemic ester. For example, the hydrolysis of ethyl esters of racemic fluorinated 3-arylcarboxylic acids catalyzed by hydrolases like lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia) can be highly enantioselective. mdpi.com Typically, the enzyme preferentially hydrolyzes one enantiomer of the ester (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the S-enantiomer) as the unreacted ester. mdpi.com After reaching approximately 50% conversion, the resulting acid and the unreacted ester can be separated, both in high enantiomeric purity. mdpi.com Subsequent hydrolysis of the unreacted ester provides the other enantiomer of the acid. The choice of solvent and temperature can significantly influence the efficiency and enantioselectivity of the biocatalytic conversion. mdpi.com

Table 3: Hydrolase-Catalyzed Kinetic Resolution of Fluorinated Arylcarboxylic Acid Esters

Enzyme Substrate Solvent Result
Burkholderia cepacia lipase Racemic ethyl 3-(aryl)alkanoate tert-Butyl methyl ether (MTBE) (R)-carboxylic acid and unreacted (S)-ester in high yield and ee mdpi.com

Novel Synthetic Strategies and Reagents

The field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and direct methods for constructing complex molecules.

Direct C-H fluorination is a highly desirable but challenging transformation that involves replacing a carbon-hydrogen bond with a carbon-fluorine bond, bypassing the need for pre-functionalized starting materials. This approach increases atom economy and simplifies synthetic routes. While significant progress has been made in C-H functionalization, the direct enantioselective fluorination of an unactivated sp³ C-H bond, such as the methyl group in a 2-phenylpropanoic acid derivative, remains a formidable challenge in synthetic chemistry.

Research in this area often focuses on directed C-H functionalization, where a directing group on the molecule positions a metal catalyst in proximity to a specific C-H bond to facilitate its selective cleavage and subsequent functionalization. The development of catalysts and reagents capable of performing such a transformation on carboxylic acid derivatives without a directing group, and with high stereocontrol, is an active area of research. While protocols for electrochemical C-H fluorination have been described, their application to complex substrates like this compound requires further development. nih.gov

Electrophilic Fluorination Reagents and Methodologies for α-Fluorinated Carboxylic Acids

The direct α-fluorination of carboxylic acids and their derivatives is a primary strategy for synthesizing α-fluorinated carboxylic acids. This approach typically involves the reaction of an enolate or its equivalent, generated from the carboxylic acid, with an electrophilic fluorine source ("F+"). wikipedia.org

A common method involves the in-situ generation of a silyl (B83357) ketene (B1206846) acetal (B89532) from the parent carboxylic acid, which is then treated with an electrophilic fluorinating reagent. For instance, α-arylcarboxylic acids can be treated with a silylating agent like tert-butyldimethylsilyl chloride (TBSCl) and a strong base such as lithium hexamethyldisilazide (LiHMDS) to form a bis-silyl ketene acetal. This intermediate is then directly fluorinated with an N-F reagent like Selectfluor® to yield the desired α-fluoro-α-arylcarboxylic acid. researchgate.net Another approach circumvents the need for a strong base by using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine (DMAP) to induce fluorination of phenylacetic acid derivatives. researchgate.netorganic-chemistry.org

Key reagents in this field are N-F compounds, which are generally more stable, safer, and more economical than older reagents like elemental fluorine. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). wikipedia.orgalfa-chemistry.comnumberanalytics.com These reagents vary in their reactivity, allowing for the selection of an appropriate agent based on the substrate's nucleophilicity. wikipedia.orgalfa-chemistry.com

The general mechanism for the α-fluorination of a carboxylic acid derivative, such as an acid chloride, can be catalyzed by a combination of a chiral nucleophile and an achiral transition metal complex. This "dual activation" strategy generates a metal-coordinated, chiral ketene enolate, which is then efficiently fluorinated by NFSI. nih.gov The resulting product can be quenched with water to yield the α-fluoro carboxylic acid. nih.gov

Interactive Table: Common Electrophilic Fluorinating Reagents

Reagent NameAcronymCommon SubstratesKey Features
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Enolates, silyl enol ethers, activated aromaticsHighly reactive, versatile, thermally stable, low toxicity. alfa-chemistry.com
N-FluorobenzenesulfonimideNFSIEnolates, alkenes, amides, aromatic hydrocarbonsEconomical, stable, safe, and soluble in various organic solvents. wikipedia.orgalfa-chemistry.com
Acetyl HypofluoriteAcOFKetene acetalsCircumvents issues like elimination and rearrangement seen in nucleophilic methods. nih.gov

Nucleophilic Fluorination Methods Applied to Propanoic Acid Skeletons

Nucleophilic fluorination provides an alternative pathway, typically involving the displacement of a leaving group at the α-position of the propanoic acid skeleton with a fluoride (B91410) ion. A classic example is the halogen exchange (Halex) process, where an α-chloro or α-bromo acid is treated with a source of nucleophilic fluoride, such as potassium fluoride (KF). cas.cn

To overcome the low nucleophilicity of fluoride ions in some solvents, various strategies have been developed. These include the use of phase-transfer catalysts or specialized fluoride sources like tetra-n-butylammonium fluoride (TBAF). Another approach involves the use of imidazolium-based fluoride reagents, which can offer a good balance of reactivity and stability and are sometimes recyclable. nih.govacs.org

For the synthesis of this compound, a suitable precursor would be an α-hydroxy acid, such as 3-hydroxy-2-methyl-2-phenylpropanoic acid. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), which is subsequently displaced by a fluoride ion in an SN2 reaction. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) can also be used for the deoxyfluorination of alcohols, although they can be hazardous. researchgate.net

Transition-Metal-Catalyzed Fluorination of Substituted Carboxylic Acids

Transition-metal catalysis has emerged as a powerful tool for direct C-H bond fluorination, offering pathways that avoid the need for pre-functionalized substrates. Palladium catalysis, in particular, has been explored for the fluorination of C(sp3)–H bonds. researchgate.netnih.gov

For aliphatic carboxylic acids, palladium(II) catalysts can direct the fluorination to the β-position of the acid. nih.govnih.govchemrxiv.org This is achieved using an auxiliary directing group, such as an 8-aminoquinoline (B160924) derivative, which coordinates to the metal center and positions the catalyst for C-H activation at the β-carbon. nih.gov The reaction typically employs an electrophilic fluorine source like NFSI and requires an oxidant, with silver salts like Ag2O often playing a crucial role. nih.govnih.gov While this method is well-documented for β-fluorination, its adaptation for the direct α-fluorination of a quaternary center, as in 2-methyl-2-phenylpropanoic acid, remains a significant challenge.

More recent developments have focused on undirected palladium-catalyzed aromatic C-H fluorination, where a reactive transition-metal-fluoride electrophile is generated in situ. nih.gov This approach, however, targets aryl C-H bonds rather than the aliphatic C-H bonds relevant to the direct synthesis of the target molecule.

Oxidative Fluorodecarboxylation in Fluorinated Carboxylic Acid Synthesis

Oxidative fluorodecarboxylation is a process where a carboxylic acid group is replaced by a fluorine atom. This method is particularly useful for synthesizing alkyl fluorides from readily available aliphatic carboxylic acids. organic-chemistry.orgacs.orgnih.gov A prominent example is the silver-catalyzed decarboxylative fluorination developed by Li and coworkers, known as the Hunsdiecker-type reaction. nih.govorganic-chemistry.orgnih.gov

In this method, a catalytic amount of a silver salt, typically silver nitrate (B79036) (AgNO3), is used with an electrophilic fluorine source like Selectfluor®. organic-chemistry.orgnih.gov The reaction is often performed in aqueous solutions under mild conditions. organic-chemistry.orgnih.gov The proposed mechanism involves the oxidation of Ag(I) to a high-valent silver species, which then engages in a single-electron transfer (SET) with the carboxylate to form a carboxyl radical. acs.org This radical rapidly loses carbon dioxide to generate an alkyl radical, which is then trapped by a fluorine atom from a silver-fluoride intermediate to give the final alkyl fluoride product and regenerate the Ag(I) catalyst. organic-chemistry.orgacs.org

To synthesize this compound using this strategy, one would need to start with a malonic acid derivative, such as 2-methyl-2-phenylmalonic acid. Selective mono-fluorodecarboxylation of this dicarboxylic acid would yield the desired product. The judicious choice of reaction conditions, including the base and solvent, can allow for selective conversion to either the α-fluorocarboxylic acid or a gem-difluoroalkane. organic-chemistry.org

Interactive Table: Key Features of Silver-Catalyzed Fluorodecarboxylation

FeatureDescriptionReference
CatalystSilver Nitrate (AgNO3) organic-chemistry.orgnih.gov
Fluorine SourceSelectfluor® organic-chemistry.orgnih.gov
SubstratesAliphatic Carboxylic Acids (secondary and tertiary are highly reactive) organic-chemistry.org
Key IntermediateAlkyl Radical organic-chemistry.orgacs.org
ConditionsMild, often in aqueous solution organic-chemistry.orgnih.gov
MechanismSingle-Electron Transfer (SET) followed by fluorine atom transfer organic-chemistry.orgacs.org

Late-Stage Functionalization Strategies for Fluorine Introduction in Complex Scaffolds

Late-stage fluorination (LSF) refers to the introduction of a fluorine atom into a complex, highly functionalized molecule at a late step in its synthesis. This is a highly desirable strategy in drug discovery, as it allows for the rapid generation of fluorinated analogues of biologically active compounds without having to re-synthesize the molecule from simple fluorinated building blocks. acs.orgnih.gov

For a complex scaffold containing the 2-methyl-2-phenylpropanoic acid moiety, LSF could be achieved via C-H fluorination. If the molecule contains other reactive sites, directing groups might be necessary to achieve site-selectivity. Transition-metal-catalyzed methods, such as those using palladium or silver, are often employed for their functional group tolerance. harvard.edu For example, a palladium-catalyzed reaction could fluorinate an aryl C-H bond elsewhere in the molecule, or a silver-catalyzed method could be used if a suitable precursor like an organostannane is present. nih.govharvard.edu

The choice of LSF strategy depends heavily on the functional groups already present in the complex molecule. Methods that tolerate ketones, amides, esters, alcohols, and heterocycles are particularly valuable. acs.orgharvard.edu For instance, palladium-catalyzed fluorination of aryl trifluoroborates has been shown to tolerate carboxylic acid functional groups, making it a potentially viable method for modifying a molecule containing the target acid structure. acs.org

Sustainable and Green Chemistry Approaches in Organofluorine Synthesis

Development and Application of Environmentally Benign Fluorination Reagents and Reaction Media

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com In organofluorine chemistry, this has driven the development of safer fluorinating reagents and the use of sustainable reaction media.

Environmentally Benign Reagents: Traditional fluorinating agents like elemental fluorine (F2) and hydrogen fluoride (HF) are highly toxic and corrosive. numberanalytics.comtandfonline.com Modern research focuses on solid, stable, and easier-to-handle electrophilic N-F reagents like Selectfluor® and NFSI. numberanalytics.com These reagents have improved safety profiles and are considered greener alternatives. numberanalytics.com From a green chemistry perspective, the use of F+ reagents is not atom-economic, which remains a challenge. tandfonline.com Nucleophilic sources like potassium fluoride are inexpensive, but often require harsh conditions. The development of recyclable reagents, such as certain imidazolium-based fluorides, represents a step towards more sustainable nucleophilic fluorination. acs.org

Green Reaction Media: A significant contributor to the environmental impact of chemical processes is the use of volatile and toxic organic solvents like DMF and NMP. wpmucdn.com Research into greener alternatives for fluorination reactions is ongoing. Aqueous media has been successfully employed for certain reactions, such as the silver-catalyzed decarboxylative fluorination, which can be performed in water. organic-chemistry.orgrsc.org Other alternative solvents being explored include ionic liquids and bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL), which are non-toxic and renewable. wpmucdn.com Solvent-free reaction conditions, where reagents are mixed directly, sometimes with grinding (mechanochemistry), represent another important green chemistry approach. researchgate.net

Integration of Electrosynthesis and Biocatalysis for Chiral Fluorinated Carboxylic Acids

The convergence of electrosynthesis and biocatalysis represents a cutting-edge and sustainable approach for the synthesis of chiral fluorinated carboxylic acids. This integrated system harnesses the benefits of both methodologies, utilizing electricity to drive chemical reactions and enzymes to control stereoselectivity, often in environmentally benign solvents like water. acs.orgnih.gov This combination is particularly advantageous for the synthesis of complex organofluorine compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.nethokudai.ac.jp

The core principle of this integrated approach involves an electrochemical process to generate reactive intermediates, followed by an enzyme-catalyzed reaction to yield the desired chiral product. acs.orgnih.gov For instance, the synthesis of chiral sulfur-based α-fluorinated carboxylic acids has been successfully demonstrated using a one-pot system where electrosynthesis is coupled with a lipase-mediated biocatalytic process. acs.orgnih.gov In this system, the electrolysis facilitates a sulfa-Michael addition reaction, while the enzyme is responsible for the subsequent enantioselective hydrolysis of an in-situ formed ester. acs.org

Key Research Findings:

Recent studies have highlighted the feasibility and benefits of this integrated approach. A notable example is the synthesis of various 2-fluoro-3-mercaptopropionic acids from thiophenols and fluorine-containing α,β-unsaturated alkenes. acs.orgnih.gov The key findings from this research are summarized in the table below.

FeatureDescriptionReference
Methodology Integration of electrosynthesis and lipase-mediated biocatalysis in a single vessel. acs.orgnih.gov
Solvent Water, enhancing the sustainability of the process. acs.orgnih.gov
Mechanism Electrosynthesis initiates the formation of radical species for the primary reaction, while the lipase enzyme facilitates the enantioselective hydrolysis of an intermediate ester. acs.org
Products Chiral sulfur-based α-fluorinated carboxylic acids. acs.orgnih.gov
Yields Good isolated yields have been reported. acs.orgnih.gov
Enantioselectivity Good enantioselectivities have been achieved. acs.org
Scalability The methodology has been successfully applied to gram-scale reactions, demonstrating its potential for larger-scale synthesis. acs.orgnih.gov

While the direct application of this integrated method to the synthesis of this compound has not been explicitly detailed in the reviewed literature, the principles and demonstrated success with structurally related chiral fluorinated carboxylic acids suggest its potential as a powerful and sustainable synthetic strategy. The development of such advanced methodologies is crucial for the efficient and selective production of complex fluorinated molecules.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Fluoro 2 Methyl 2 Phenylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework and the stereochemical arrangement of a molecule. For 3-Fluoro-2-methyl-2-phenylpropanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the methylene (B1212753) protons adjacent to the fluorine atom, and the acidic proton of the carboxyl group. The phenyl group protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The methyl protons (CH ₃) would present as a singlet, integrating to three protons. The diastereotopic methylene protons (CH ₂F) would be expected to show a complex splitting pattern due to both geminal coupling to each other and vicinal coupling to the fluorine atom, likely appearing as a doublet of doublets. The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon environments in the molecule. Key expected signals include the carbonyl carbon of the carboxylic acid (typically δ 170-185 ppm), the quaternary carbon attached to the phenyl and methyl groups, the carbons of the phenyl ring, the methyl carbon, and the methylene carbon bonded to fluorine. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a critical tool for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom. The chemical shift of this signal would be indicative of its aliphatic environment. Furthermore, this signal would be split into a triplet by the two adjacent methylene protons (²JFH). The magnitude of this coupling constant would provide valuable structural information.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

Nucleus Atom Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹HPhenyl-H7.2 - 7.5m-
¹HCH₃~1.5s-
¹HCH ₂F~4.5 - 5.0dd²JHH, ²JHF
¹HCOOH Variablebr s-
¹³CC =O170 - 185s-
¹³CPhenyl-C 125 - 145m-
¹³CQuaternary-C ~45 - 55s-
¹³CC H₃~20 - 30q-
¹³CC H₂F~80 - 90t¹JCF
¹⁹FCF -210 to -230t²JFH

Note: These are predicted values based on general spectroscopic principles and data for analogous compounds. Actual experimental values may vary.

2D NMR Techniques for Structural Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the methylene protons and the fluorine atom. An HSQC or HMQC spectrum would establish one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of the ¹³C signals for the methyl and methylene groups.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Analysis of Carboxylate and Carbon-Fluorine Vibrational Modes

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. The C-F stretching vibration is expected to appear as a strong band in the region of 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric stretching of the phenyl ring would give a strong band around 1000 cm⁻¹.

Applications in Conformational Assignment

Detailed analysis of the vibrational spectra, often aided by computational modeling, can provide insights into the conformational preferences of the molecule. Different rotational isomers (conformers) can exhibit subtle differences in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with calculated spectra for different possible conformations, the most stable conformation in the solid state or in solution can be inferred.

Interactive Data Table: Key Predicted Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)Weak
C=O stretch (Carboxylic acid)1700-1725 (strong)Moderate
C-F stretch1000-1100 (strong)Weak
Phenyl ring C=C stretches~1600, ~1450Strong

Note: These are predicted frequency ranges and are subject to environmental and conformational effects.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da). A significant fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group. The presence of fluorine would also influence the fragmentation, potentially leading to fragments containing the C-F bond. Analysis of the isotopic pattern of the molecular ion peak would confirm the elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. For this compound, with a chemical formula of C₁₀H₁₁FO₂, the theoretical exact mass can be calculated with high precision.

Expected High-Resolution Mass Data:

Ion SpeciesTheoretical Exact Mass (m/z)
[M+H]⁺183.0816
[M+Na]⁺205.0635
[M-H]⁻181.0670

This interactive table displays the predicted exact masses for different ionic species of the target compound.

The high resolution and mass accuracy afforded by techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry would allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions. The measured mass-to-charge ratio (m/z) would be expected to align with the theoretical values within a very narrow tolerance, typically less than 5 parts per million (ppm), thereby confirming the molecular formula. Non-targeted analysis of per- and polyfluoroalkyl substances often employs HRMS to distinguish them from background signals. mdpi.com

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound would be expected to follow predictable pathways based on the functional groups present.

Predicted Fragmentation Pathways:

Upon ionization, the molecule would likely undergo fragmentation through several key pathways:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), which would result in a fragment ion with an m/z corresponding to the remaining structure. libretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂) (44 Da) is another characteristic fragmentation pathway for carboxylic acids.

Cleavage adjacent to the Phenyl Group: Fragmentation could occur at the bond between the quaternary carbon and the phenyl ring, leading to the formation of a stable benzyl cation or related fragments.

Loss of HF: The elimination of a molecule of hydrogen fluoride (B91410) (HF) (20 Da) is a potential fragmentation pathway for fluorinated compounds.

Anticipated Fragment Ions:

Fragment IonProposed StructurePredicted m/z
[M-HF]⁺C₁₀H₁₀O₂162.0681
[M-COOH]⁺C₉H₁₀F137.0761
[M-CO₂]⁺C₉H₁₁F138.0845
[C₇H₇]⁺Tropylium ion91.0548

This interactive table outlines the major fragment ions anticipated in the mass spectrum of this compound.

The analysis of these fragment ions would help to piece together the structure of the parent molecule, confirming the connectivity of the fluoro, methyl, phenyl, and propanoic acid moieties. The fragmentation patterns of related phenylpropanoic acid derivatives often show similar characteristic losses, aiding in structural confirmation. researchgate.net

X-ray Diffraction Studies of Fluorinated Propanoic Acid Derivatives

As no specific X-ray diffraction data for this compound is publicly available, this section discusses the expected solid-state characteristics by drawing parallels with published studies on other fluorinated carboxylic acids and phenylpropanoic acid derivatives.

Solid-State Structural Characterization and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystal Packing and Intermolecular Interactions:

Based on studies of similar compounds, it is anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonding and interactions involving the fluorine atom.

Hydrogen Bonding: Carboxylic acids typically form strong intermolecular hydrogen bonds between their carboxyl groups, often resulting in the formation of centrosymmetric dimers. This is a common motif observed in the crystal structures of many carboxylic acids. nih.gov

Molecular Conformation: The solid-state conformation of the molecule, particularly the torsion angles associated with the phenyl group and the carboxylic acid moiety, would be determined.

Illustrative Crystallographic Data from Analogous Compounds:

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
Pentafluorobenzoic AcidMonoclinicP2₁/cO-H···O hydrogen bonding, π-π stacking
Perfluorononanoic acidMonoclinicP2₁/cO-H···O hydrogen-bonded dimers

This interactive table presents typical crystallographic data for related fluorinated carboxylic acids to illustrate expected structural features.

The detailed analysis of the crystal structure would provide insights into the supramolecular assembly and the role of non-covalent interactions in the solid state. Such studies are crucial for understanding the physical properties of the compound, such as melting point and solubility. The use of fluorine-functionalized components in crystal engineering is an active area of research. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Methyl 2 Phenylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as the bedrock of modern computational chemistry, offering profound insights into the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the electronic structure, reactivity, spectroscopic characteristics, and energetics of complex organic compounds like 3-Fluoro-2-methyl-2-phenylpropanoic acid.

Density Functional Theory (DFT) has emerged as a versatile and computationally efficient method for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately predict a wide array of molecular characteristics. For this compound, DFT calculations, likely employing functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in understanding its electronic landscape. bohrium.com

Furthermore, DFT can be used to calculate various reactivity descriptors. These parameters provide a quantitative measure of the molecule's susceptibility to different types of chemical reactions.

Table 1: Predicted Reactivity Descriptors for a Representative Fluorinated Phenylpropanoic Acid

Descriptor Predicted Value (Arbitrary Units) Significance
Ionization Potential (I) ~8.5 eV Energy required to remove an electron.
Electron Affinity (A) ~1.2 eV Energy released upon gaining an electron.
Electronegativity (χ) ~4.85 Tendency to attract electrons.
Chemical Hardness (η) ~3.65 Resistance to change in electron distribution.

Note: These values are hypothetical and based on typical ranges for similar organic molecules.

Spectroscopic predictions are another significant application of DFT. By calculating vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be invaluable in interpreting experimental data and identifying characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C-F stretch, and various vibrations associated with the phenyl ring. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of accuracy for determining molecular energies and structures. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark energetic data.

For this compound, ab initio calculations would be particularly useful for obtaining precise energetic information, such as the enthalpy of formation and bond dissociation energies (BDEs). Studies on related fluorinated carboxylic acids have shown that high-level ab initio methods, such as CBS-QB3, CBS-APNO, and G4, can provide thermodynamic properties with high accuracy. acs.orgfigshare.com The C-F bond is known to be exceptionally strong, and ab initio calculations can quantify this strength within the specific molecular context. figshare.com Additionally, these methods can be used to investigate the strength of intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the fluorine atom, which can influence the molecule's conformational preferences. rsc.org

Structural insights from ab initio calculations include precise bond lengths, bond angles, and dihedral angles for the molecule's various conformers. These optimized geometries provide a detailed picture of the molecule's three-dimensional structure.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Analogous Fluorinated Carboxylic Acids (kcal/mol)

Bond BDE Range (kcal/mol) Reference
O-H (in COOH) 109 - 113 figshare.com
C-H 89 - 104 figshare.com

Note: These ranges are based on studies of various fluorinated carboxylic acids and provide an expected range for the target molecule. figshare.com

Conformational Analysis

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. Understanding the relative energies of these conformers is crucial, as the preferred conformation can significantly impact the molecule's physical properties and biological activity.

Computational studies on fluorinated alkanes and carboxylic acids have revealed that the presence of fluorine can have a profound impact on conformational preferences. nih.govresearchgate.net In the gas phase, intramolecular hydrogen bonding and dipole-dipole interactions are dominant forces in determining the most stable conformation. For this compound, it is plausible that a conformation featuring an intramolecular hydrogen bond between the carboxylic acid hydrogen and the fluorine atom (F···H-O) could be a stable conformer. researchgate.net The relative orientation of the carboxylic acid group itself, typically described as syn or anti with respect to the Cα-Cβ bond, will also be a key determinant of conformational stability.

In solution, the conformational equilibrium can be significantly altered by interactions with solvent molecules. Polar solvents can stabilize more polar conformers and can disrupt intramolecular hydrogen bonds in favor of solute-solvent hydrogen bonding. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting conformational preferences in solution. researchgate.netscribd.com

The conformational behavior of this compound is dictated by a complex interplay of steric and electronic effects arising from its substituents. The fluorine atom, due to its high electronegativity, creates a strong C-F bond dipole. The orientation of this dipole relative to other polar groups in the molecule, such as the carbonyl group, will significantly influence conformational energies. Studies on α-fluoroketones have shown that electrostatic repulsion between the fluorine and the carbonyl oxygen can disfavor certain conformations. beilstein-journals.org

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways could be of interest.

A common reaction of carboxylic acids is esterification. A theoretical investigation of the acid-catalyzed esterification of this compound would involve modeling the protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol. DFT calculations could be used to locate the transition state for the tetrahedral intermediate formation and collapse, providing insights into the reaction's kinetics.

Another potential reaction is decarboxylation. While typically requiring high temperatures, the stability of the resulting carbanion or carbocation can influence the feasibility of this reaction. Computational analysis could explore the energetics of different decarboxylation mechanisms.

Furthermore, reactions involving the α-carbon are also of interest. For example, the conversion of a related compound, L-phenylalanine, to (S)-2-hydroxy-3-phenylpropanoic acid proceeds via an S(N)2 mechanism. researchgate.net Theoretical studies could investigate the feasibility of similar nucleophilic substitution reactions at the α-carbon of this compound, taking into account the electronic effects of the fluorine and phenyl substituents. In a biological context, the enzymatic dehydrogenation of 3-phenylpropionic acid to trans-cinnamoyl-CoA has been studied, suggesting that metabolic transformations of the propanoic acid chain are also possible avenues for investigation. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed, offering a comprehensive understanding of the reaction mechanism and kinetics.

Computational Modeling of Fluorination and Other Key Transformations

While specific computational studies on the direct fluorination of this compound are not extensively documented in the literature, the principles of modeling such transformations can be inferred from studies on analogous systems. Density Functional Theory (DFT) and other quantum mechanical methods are frequently employed to investigate the mechanisms of fluorination reactions.

For instance, theoretical studies on the electrophilic fluorination of saturated hydrocarbons have elucidated the nature of the transition states and the influence of the solvent on the reaction pathway. nih.gov These studies often compare different potential mechanisms, such as a single-electron transfer (SET) versus a polar two-electron process (SN2-like). A detailed mechanistic study on the fluorination of enol esters with Selectfluor®, a common electrophilic fluorinating agent, concluded that the reaction proceeds via a polar two-electron process involving an oxygen-stabilized carbenium species, rather than a single-electron process with radical intermediates. sci-hub.se Such computational investigations are crucial for predicting the feasibility and outcome of a proposed synthetic step.

In the context of synthesizing this compound, computational modeling could be applied to:

Evaluate different fluorinating agents: The reactivity and selectivity of various electrophilic (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) and nucleophilic fluorinating agents could be computationally assessed for a suitable precursor molecule.

Determine reaction pathways and transition states: By mapping the potential energy surface, the most favorable reaction pathway can be identified, and the structures of key transition states can be characterized. This information is vital for understanding the factors that control the reaction rate and selectivity.

Assess the impact of substituents and reaction conditions: Theoretical calculations can predict how changes in the substrate structure or reaction conditions (e.g., solvent, temperature) will affect the fluorination process. For example, computational studies on the fluorination of N-arylacetamides have shown that the partial charge distribution in the substrate, as determined by computational methods, can successfully predict the observed regiochemistry of fluorination. researchgate.net

Prediction of Stereoselectivity and Regioselectivity

The synthesis of this compound presents challenges in controlling both stereoselectivity (due to the chiral center at C2) and regioselectivity (directing the fluorine atom to the desired C3 position). Computational modeling offers a powerful approach to predict and rationalize the outcomes of stereoselective and regioselective reactions.

Similarly, the proposed mechanism for the enantioselective fluorination of β-ketoesters catalyzed by a chiral palladium complex involves the bidentate coordination of the substrate to the metal center. This coordination increases the acidity of the α-proton, facilitating the formation of a nucleophilic metal enolate that then reacts with the fluorinating agent. The stereochemical outcome is rationalized by considering the steric interactions between the chiral ligand and the substrate in the square-planar palladium enolate complex. nih.gov

For the synthesis of this compound, computational methods could be invaluable for:

Designing chiral catalysts or auxiliaries: By modeling the transition states of the fluorination reaction with different chiral catalysts or auxiliaries, it is possible to predict which will afford the highest enantiomeric excess of the desired stereoisomer.

Predicting diastereoselectivity: If a chiral precursor is used, computational modeling can predict the diastereomeric ratio of the product. This is achieved by calculating the energies of the different diastereomeric transition states.

Understanding the origins of regioselectivity: In cases where multiple sites are available for fluorination, computational methods can be used to determine the factors that govern the regiochemical outcome. This often involves analyzing the electronic and steric properties of the substrate.

The following table summarizes results from studies on the enantioselective fluorination of related compounds, illustrating the types of systems where computational modeling has been or could be applied to predict stereoselectivity.

Substrate TypeCatalyst/MethodFluorinating AgentAchieved Enantiomeric Excess (ee)
Acyclic β-ketoestersTi/TADDOL catalystSelectfluor®Up to 90%
Cyclic β-ketoestersNi(II)/DBFOX-Ph complexN/A93–99%
3-Substituted oxindolesNi(II)/DBFOX-Ph complexN/A93–96%
α-Cyano estersCationic palladium complexNFSI85–99%

Molecular Docking and Binding Studies

Molecular docking and binding studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly relevant in the context of biocatalysis, where they can provide insights into how a substrate interacts with the active site of an enzyme.

Elucidation of Enzyme-Substrate Interactions in Biocatalytic Syntheses

The synthesis of enantiomerically pure this compound can potentially be achieved through biocatalytic methods, such as the kinetic resolution of a racemic mixture or the desymmetrization of a prochiral precursor. nih.govresearchgate.net Lipases are a class of enzymes commonly used for the kinetic resolution of racemic esters of 2-arylpropionic acids. almacgroup.comnih.gov Molecular docking and molecular dynamics (MD) simulations can be employed to understand the molecular basis for the enantioselectivity of these enzymes.

For example, in the lipase-catalyzed kinetic resolution of 2-arylpropionic acid derivatives, the enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer, leaving the other enantiomer unreacted. almacgroup.comnih.gov Computational studies can help to elucidate why one enantiomer is a better substrate for the enzyme than the other. This is typically achieved by:

Docking both enantiomers into the enzyme's active site: The binding modes and energies of the two enantiomers are compared. The enantiomer that fits better in the active site and forms more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) is predicted to be the one that reacts faster.

Performing molecular dynamics simulations: MD simulations can provide a dynamic picture of the enzyme-substrate complex, allowing for the analysis of the stability of the binding interactions and the conformational changes that occur during the catalytic process. acs.orgdtu.dk These simulations can help to identify the key amino acid residues in the active site that are responsible for enantioselectivity.

While specific molecular docking studies on the biocatalytic synthesis of this compound are not available, the principles can be illustrated by studies on related compounds. For instance, the kinetic resolution of (R,S)-flurbiprofen, a 2-arylpropionic acid, has been achieved with high enantioselectivity using lipase (B570770) B from Candida antarctica (CALB). nih.gov Computational studies on CALB have provided insights into its mechanism of interfacial activation and its stability in organic solvents, which are crucial for its application in biocatalysis. acs.orgdtu.dk

The following table lists the enzymes and computational methods that have been used to study the biocatalytic resolution of related 2-arylpropionic acids, highlighting the potential for similar studies on precursors to this compound.

EnzymeSubstrate(s)Computational MethodKey Findings
Candida antarctica Lipase B (CALB)(R,S)-FlurbiprofenN/AHigh enantiomeric excess (eep = 89.6 ± 2.0%) achieved in kinetic resolution. nih.gov
Aspergillus terreus LipaseRacemic Ketoprofen vinyl esterN/ASuccessful kinetic resolution of the ester. nih.gov
Candida rugosa Lipase (CRL)Diastereoisomeric mixture of FOP acetatesN/AEfficient kinetic resolution with high diastereomeric excess (de = 98.5%). nih.gov
Various HydrolasesEthyl esters of 3-aryl alkanoic acidsN/ASuccessful kinetic resolutions leading to acids with >94% ee. almacgroup.com

Applications and Advanced Material Precursors Derived from 3 Fluoro 2 Methyl 2 Phenylpropanoic Acid

Chiral Building Block in Asymmetric Organic Synthesis

The stereochemical configuration of a molecule is crucial for its biological activity. As such, the development of methods for the enantioselective synthesis of complex molecules is a cornerstone of modern organic chemistry. Chiral fluorinated building blocks, such as 3-Fluoro-2-methyl-2-phenylpropanoic acid, play a pivotal role in this endeavor, offering a means to introduce fluorine with precise stereocontrol.

While direct examples of the use of this compound in the stereocontrolled construction of complex molecules are not extensively detailed in the provided search results, the principles of asymmetric synthesis using similar chiral building blocks are well-established. For instance, the enantioselective synthesis of related benzyloxymethyl phenyl propionic acids has been achieved through the TiCl4 mediated alkylation of corresponding chiral oxazolidinones. nih.gov This methodology highlights a common strategy where a chiral auxiliary is used to direct the stereochemical outcome of a reaction, which is then removed to yield the desired enantiomerically enriched product. The fluorinated phenylpropanoic acid core can serve as a scaffold to which other functionalities are added in a stereocontrolled manner, making it a valuable starting material for the synthesis of complex, biologically active molecules.

Optically active fluorinated intermediates are highly sought after in the synthesis of pharmaceuticals and agrochemicals. This compound can serve as a precursor to a variety of such intermediates. For example, through standard organic transformations such as reduction of the carboxylic acid to an alcohol, or conversion to an amine, a range of chiral fluorinated building blocks can be accessed. These transformations, when carried out on an enantiomerically pure starting material, can proceed with high fidelity, preserving the stereochemical integrity of the chiral center. A related compound, 3-amino-2-phenylpropanoic acid, has been synthesized in enantiomerically pure form through an asymmetric transformation involving a prochiral ketene (B1206846) intermediate, demonstrating a pathway to chiral amino acids from a propanoic acid scaffold. sci-hub.se

Integration into Biologically Active Scaffolds

The introduction of fluorinated moieties into biologically active scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. The this compound structure provides a versatile platform for the design and synthesis of novel therapeutic agents.

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved properties such as increased stability and oral bioavailability. The incorporation of fluorinated amino acid analogues is a key strategy in the design of peptidomimetics. researchgate.net While the direct synthesis of peptidomimetics from this compound is not explicitly detailed, the synthesis of fluorinated amino acid analogues from similar precursors is documented. The structural similarity of this compound to amino acids like phenylalanine makes it an attractive starting point for the synthesis of novel, fluorinated amino acid analogues that can be incorporated into peptide sequences to modulate their conformation and biological activity.

The phenylpropanoic acid scaffold is a common motif in a variety of medicinally relevant compounds. scilit.comresearchgate.netmdpi.commdpi.com The introduction of a fluorine atom, as in this compound, can significantly impact the properties of these scaffolds. For example, the pentafluorosulfanyl (SF5) group, a bioisostere of the trifluoromethyl group, has been incorporated into aryl propionamide (B166681) scaffolds to develop selective androgen receptor modulators (SARMs). researchgate.net This highlights the potential of modifying the phenylpropanoic acid core to generate novel therapeutic agents. The 2-phenylpropionic acid framework is also found in a number of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Medicinal Scaffold ApplicationKey Structural FeaturePotential Therapeutic Area
Selective Androgen Receptor Modulators (SARMs)Aryl PropionamideCachexia, Osteoporosis
Anti-inflammatory Agents2-Arylpropionic AcidInflammation, Pain
Antihistamines2-Methyl-2'-phenylpropionic Acid DerivativesAllergic Reactions

This table is generated based on the applications of similar phenylpropanoic acid scaffolds and illustrates the potential relevance of this compound in these areas.

Development of Radiopharmaceuticals and Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology for the diagnosis, staging, and monitoring of cancer. The development of novel radiotracers that can specifically target and accumulate in tumor cells is a critical area of research.

Radiolabeled amino acids have shown great promise as PET imaging agents due to the increased amino acid metabolism in many types of tumors. nih.gov Analogs of this compound have been successfully developed as radiopharmaceuticals for tumor imaging. Specifically, 2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP) and (R)-3-[18F]fluoro-2-methyl-2-N-(methylamino)propanoic acid ((R)-[18F]NMeFAMP) have been synthesized and evaluated as PET tracers. nih.govnih.gov

These compounds are fluorinated analogues of α-aminoisobutyric acid (AIB) and are taken up by tumor cells via amino acid transporters. nih.govnih.gov In preclinical studies using rodent tumor models, both [18F]FAMP and [18F]NMeFAMP demonstrated high tumor-to-brain uptake ratios, indicating their potential as effective imaging agents for intracranial neoplasms. nih.govnih.gov

RadiotracerTumor ModelTumor-to-Brain Ratio (at 60 min)Reference
[18F]FAMP9L Gliosarcoma36:1 nih.gov
[18F]NMeFAMP9L Gliosarcoma104:1 nih.gov
(R)-[18F]NMeFAMP9L Gliosarcoma58.2:1 nih.gov

This interactive data table summarizes the preclinical evaluation of radiolabeled analogs of this compound for tumor imaging.

The successful development of these radiotracers underscores the importance of the fluorinated 2-methyl-2-phenylpropanoic acid scaffold in the design of next-generation molecular imaging agents. The ability to label these compounds with positron-emitting radionuclides like fluorine-18 (B77423) allows for sensitive and specific visualization of tumors, which can have a significant impact on patient management.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The introduction of a fluorine atom into a molecule can dramatically alter its physical, chemical, and biological properties. Understanding these changes through Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies is crucial for the rational design of new drugs and imaging agents.

Impact of Fluorine Substitution on Molecular Properties and Biological Activity

The substitution of a hydrogen atom with a fluorine atom in 2-methyl-2-phenylpropanoic acid to form this compound induces several key changes in its molecular properties:

Electronegativity and Inductive Effects: Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect. researchgate.netnih.gov This can alter the acidity (pKa) of the carboxylic acid group, making it a stronger acid. researchgate.netnih.gov The increased acidity can influence how the molecule interacts with biological targets and its pharmacokinetic profile.

Bond Strength and Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. libretexts.org This increased bond strength can block sites of metabolic oxidation. nih.gov By replacing a hydrogen atom with fluorine at the 3-position, the molecule may exhibit enhanced metabolic stability, leading to a longer biological half-life.

Conformational Effects: The small size of the fluorine atom means that its introduction often causes minimal steric perturbation. libretexts.org However, its electronegativity can influence the local electronic environment and lead to specific conformational preferences through electrostatic interactions, which can be critical for binding to a biological target. researchgate.net

Biological Activity: The changes in physicochemical properties induced by fluorine substitution can have a profound impact on biological activity. These changes can affect how the molecule binds to its target receptor or enzyme, its transport across membranes, and its metabolic fate. nih.govnih.gov For instance, the modification of electronic properties can enhance binding affinity to a target protein. researchgate.net

The following table summarizes the general impact of fluorine substitution on key molecular properties:

PropertyImpact of Fluorine Substitution
Acidity (pKa) Increases the acidity of nearby functional groups due to the inductive effect. researchgate.netnih.gov
Metabolic Stability Often increases due to the high strength of the C-F bond, blocking metabolic oxidation. nih.gov
Lipophilicity (logP) Can increase or decrease depending on the molecular context. researchgate.net
Binding Affinity Can be enhanced through favorable electrostatic interactions and conformational changes. researchgate.net
Conformation Can influence molecular conformation through electrostatic and steric effects. researchgate.net

Comparative Analysis with Non-Fluorinated Analogues

To fully appreciate the impact of the fluorine atom in this compound, it is instructive to compare it with its non-fluorinated analogue, 2-methyl-2-phenylpropanoic acid.

2-Methyl-2-phenylpropanoic Acid:

This compound, also known as α,α-dimethylphenylacetic acid, serves as the parent structure. cymitquimica.com It is a carboxylic acid with a phenyl group and two methyl groups attached to the alpha-carbon. Derivatives of 2-methyl-2-phenylpropanoic acid have been investigated for their potential antihistamine activity. google.com Its physicochemical properties provide a baseline for understanding the effects of fluorination.

The following table provides a comparative analysis of the predicted and known properties of this compound and its non-fluorinated analogue.

Property2-Methyl-2-phenylpropanoic AcidThis compound (Predicted Effects)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₁FO₂
Molecular Weight 164.20 g/mol 182.19 g/mol
Acidity (pKa) Baseline acidity of a carboxylic acid.Expected to be a stronger acid due to the electron-withdrawing fluorine atom.
Metabolic Stability Susceptible to metabolic oxidation at the aliphatic chain.Expected to have increased metabolic stability due to the C-F bond.
Biological Activity Derivatives show antihistamine activity. google.comThe fluorine atom could modulate the potency and selectivity of its biological activity.

The introduction of the fluorine atom at the 3-position is anticipated to significantly alter the pharmacokinetic and pharmacodynamic profile of the molecule. The increased acidity could affect its absorption and distribution, while the enhanced metabolic stability could lead to a longer duration of action. Furthermore, the altered electronic and conformational properties could lead to a different or improved interaction with biological targets compared to its non-fluorinated counterpart. These differences underscore the strategic value of fluorination in designing molecules with tailored properties for specific applications in medicine and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-2-methyl-2-phenylpropanoic acid, and how do reaction conditions influence yield?

  • Methodology : Start with α-methylstyrene derivatives or fluorinated precursors. Fluorination can be achieved via nucleophilic substitution (e.g., using KF in polar aprotic solvents like DMF at 80–100°C) . Monitor intermediates by TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict control of temperature and stoichiometry of fluorinating agents .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodology : Use chiral auxiliaries (e.g., Fmoc-protected amino acids) or asymmetric catalysis (e.g., BINAP-metal complexes) to control stereochemistry . Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology :

  • NMR : Assign peaks using 1H^1 \text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm fluorine incorporation and substituent positions. Compare with PubChem data for fluorinated analogs .
  • IR : Identify carboxylic acid (1700–1725 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) stretches .
  • MS : Use high-resolution ESI-MS to verify molecular ion ([M-H]^-) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence reactivity in coupling reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density and steric hindrance. Compare reaction rates of fluorinated vs. non-fluorinated analogs in Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids). Monitor intermediates via 19F^{19}\text{F}-NMR to track fluorine’s electronic effects .

Q. What strategies resolve contradictions in thermodynamic stability data reported for this compound?

  • Methodology : Re-evaluate differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres. Cross-reference with NIST Chemistry WebBook data for related propanoic acids (e.g., 3-(3-methoxyphenyl)propanoic acid) to identify systematic errors . Calibrate instruments using standard reference materials (e.g., indium for DSC) .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Methodology : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to simulate hepatic metabolism and binding to cytochrome P450 enzymes. Validate with in vitro assays (e.g., human liver microsomes, LC-MS/MS detection) . Compare results with structurally similar compounds like 2-amino-3-(nitrophenyl)propanoic acid .

Q. What are the challenges in detecting reactive intermediates during photodegradation studies?

  • Methodology : Use time-resolved EPR or fluorescent probes (e.g., APF/HPF for hydroxyl radicals) to track transient species. Irradiate solutions under UV-vis light (e.g., 254 nm) and analyze degradation products via GC-MS or 19F^{19}\text{F}-NMR .

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